(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFEUBPURHWJI-DARPEHSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide , also known by its IUPAC name, exhibits significant biological activity that warrants detailed investigation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21N5O3
- Molecular Weight : 393.42 g/mol
- CAS Number : 6174589
The compound's structure features a chromene backbone with a diethylamino group and a phenylformamido substituent, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating infections.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, such as METTL3, which is involved in RNA methylation processes. This inhibition could have implications for cancer therapy by altering gene expression profiles.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle machinery, preventing cancer cells from dividing.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
Antitumor Activity
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent antitumor activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential applications in antimicrobial therapies.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition Studies
Research indicated that the compound effectively inhibits METTL3 activity with an IC50 value of approximately 25 µM. This inhibition was shown to alter methylation patterns of RNA, potentially affecting gene expression related to tumor progression.
Comparison with Similar Compounds
Structural and Electronic Modifications
The table below summarizes key analogs and their structural differences:
Fluorescence Properties
- Target Compound: The diethylamino group at position 7 induces strong intramolecular charge transfer (ICT), leading to bright fluorescence in the visible spectrum (~450–500 nm). This is comparable to ethyl 2-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-4-thiazolecarboxylate, which emits at 480 nm in the solid state .
- Methoxy-Substituted Analog: Replacing diethylamino with methoxy (as in ) reduces ICT efficiency, resulting in a blue shift (~420 nm) and weaker emission due to decreased electron-donating capacity .
- Halogenated Derivatives : Fluorine or chlorine substituents (e.g., ) minimally affect fluorescence but improve thermal stability and binding to hydrophobic targets .
Bioactivity and Reactivity
- Phenylformamido vs. Halogenated Imines : The phenylformamido group in the target compound may enhance hydrogen-bonding interactions with biological targets, unlike halogenated analogs, which rely on hydrophobic or halogen-bonding effects .
- Ethynyl-Substituted Derivative: The ethynyl group in 7-(diethylamino)-N-(3-ethynylphenyl)-2-oxo-2H-chromene-3-carboxamide enables click chemistry modifications, a feature absent in the target compound .
Research Implications
- Fluorescence Applications : The target compound’s strong ICT makes it suitable for bioimaging or sensor development, outperforming methoxy-substituted analogs .
- Drug Design : Halogenated derivatives () offer better pharmacokinetic profiles due to increased lipophilicity, while the phenylformamido group in the target compound may improve target specificity .
Preparation Methods
Core Coumarin Scaffold Synthesis
The 2H-chromene-2-one (coumarin) core serves as the foundational structure for this compound. A widely adopted method involves the Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid—a key intermediate—researchers have utilized 7-(diethylamino)-2-hydroxybenzaldehyde and diethyl malonate in ethanol with piperidine and acetic acid as catalysts. Refluxing at 70–80°C for 4–6 hours yields ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, which is subsequently hydrolyzed to the carboxylic acid using sodium hydroxide .
Table 1: Reaction Conditions for Coumarin Core Formation
Introduction of the Imino Group
The (phenylformamido)imino moiety at position 2 requires selective functionalization of the coumarin’s ketone group. A two-step approach is hypothesized:
-
Oxime Formation : Treatment of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime.
-
Acylation : Reaction of the oxime with benzoyl chloride in the presence of a base (e.g., pyridine) introduces the phenylformamido group. This step likely proceeds via nucleophilic acyl substitution, forming the (phenylformamido)imino linkage .
Critical Parameters :
-
Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) facilitates acylation at room temperature.
-
Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to oxime ensures complete conversion .
Carboxamide Functionalization
The carboxamide group at position 3 originates from the precursor carboxylic acid. Two pathways are viable:
-
Direct Amination : Reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with ammonium chloride using a coupling agent like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
-
Stepwise Ester-to-Amide Conversion :
Table 2: Carboxamide Formation Efficiency
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Direct Amination | EDC·HCl, HOBt, NH4Cl, DMF, rt, 12 h | 68% | 95% | |
| Ester-to-Amide Conversion | Allyl bromide, K2CO3, then NH3 (aq) | 72% | 93% |
Stereochemical Control for (2E) Configuration
The E-configuration of the imino group is critical for the compound’s bioactivity. Achieving this selectivity involves:
-
Thermodynamic Control : Prolonged reaction times in polar aprotic solvents (e.g., DMF) favor the more stable E-isomer due to reduced steric hindrance.
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Catalytic Additives : Triethylamine or DIPEA (N,N-diisopropylethylamine) enhances imine geometry control during acylation .
Analytical Validation :
-
NMR Spectroscopy : The E-configuration is confirmed by characteristic coupling constants (J = 12–14 Hz for trans-vinylic protons).
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X-ray Diffraction : Single-crystal analysis, as demonstrated for analogous coumarins, unequivocally establishes stereochemistry .
Purification and Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from acetone/water mixtures. Purity is assessed via:
-
HPLC : >98% purity with a C18 column and acetonitrile/water mobile phase.
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 379.4 [M+H]+ .
Stability Considerations :
-
Storage under inert atmosphere at 4°C prevents decomposition.
Challenges and Optimization Opportunities
-
Low Yields in Acylation : Excess benzoyl chloride (1.5 equiv.) and molecular sieves improve imino group incorporation to >80% .
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Racemization Risk : Low-temperature (0–5°C) reactions during amide formation mitigate epimerization .
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Scalability : Continuous flow chemistry could enhance throughput for steps like Pechmann condensation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what experimental conditions are critical for successful preparation?
- Answer: The synthesis typically involves a multi-step approach:
Core chromene formation: Condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate under basic conditions (e.g., piperidine), followed by cyclization and decarboxylation to yield 7-(diethylamino)-2H-chromen-2-one .
Formylation: Vilsmeier–Haack reaction introduces the aldehyde group at the 3-position .
Imination and carboxamide formation: Reaction with phenylformamido-imino precursors under controlled pH and temperature to stabilize the (2E)-configuration .
- Critical conditions: Anhydrous solvents (e.g., DMF), inert atmosphere (N₂/Ar), and precise stoichiometry to avoid side reactions like over-oxidation or isomerization .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- Answer:
- X-ray crystallography: SHELXL refinement (via SHELX software) resolves the (2E)-configuration and hydrogen-bonding networks in the crystal lattice .
- NMR spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., diethylamino protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 406.2) and fragmentation patterns .
Q. What are the common chemical reactions involving this compound’s functional groups?
- Answer:
- Imino group reactivity: Participates in nucleophilic substitution (e.g., with thiols or amines) or redox reactions (e.g., reduction to amines using NaBH₄) .
- Chromene ring oxidation: Forms epoxides or quinones under oxidative conditions (e.g., H₂O₂/Fe³⁺) .
- Carboxamide hydrolysis: Acidic/basic hydrolysis yields carboxylic acid derivatives, requiring pH control to prevent chromene ring degradation .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing undesired isomers?
- Answer:
- Isomer control: Use chiral catalysts (e.g., BINOL-derived ligands) to favor the (2E)-configuration during imination .
- Yield optimization:
- Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps like formylation .
- In situ monitoring: Real-time UV-Vis or FTIR tracks intermediate formation, enabling rapid adjustment of reaction parameters .
- Contaminant removal: Gradient HPLC with C18 columns isolates the target compound from byproducts like (2Z)-isomers .
Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
- Answer:
- Assay standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across cell lines (e.g., HepG2 vs. MCF-7) .
- Structural validation: Re-characterize compound batches via NMR to rule out degradation or isomerization .
- Mechanistic studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., kinase inhibition) and rule off-target effects .
Q. What computational methods predict this compound’s bioactivity and guide experimental design?
- Answer:
- Docking simulations: AutoDock Vina or Schrödinger Suite models interactions with targets like topoisomerase II or EGFR, prioritizing residues (e.g., Lys721 in EGFR) for mutagenesis studies .
- QSAR modeling: Train models on chromene derivative datasets to correlate substituents (e.g., diethylamino) with logP, solubility, and IC₅₀ .
- ADMET prediction: SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
